![molecular formula C22H33N3O2 B6067499 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6067499.png)
7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It was first developed by scientists at the Salk Institute for Biological Studies in California and has since been the focus of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is not fully understood, but it is thought to work by increasing the production of proteins that protect against oxidative stress and inflammation in the brain. It may also increase the production of new neurons and synapses, which can help to improve cognitive function.
Biochemical and Physiological Effects:
7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects, including reducing inflammation and oxidative stress in the brain, increasing the production of new neurons and synapses, and improving memory and cognitive function. It may also have anti-aging effects by increasing the lifespan of cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane in lab experiments is that it has shown promising results in treating neurodegenerative diseases, making it a potentially useful tool for studying these conditions. However, one limitation is that the compound is complex to synthesize and may be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane, including:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Clinical trials to test the safety and efficacy of 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane in humans with neurodegenerative diseases.
3. Studies to investigate the potential of 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane in treating other conditions, such as traumatic brain injury and stroke.
4. Studies to optimize the synthesis of 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane and reduce the cost of production.
5. Investigations into the potential of 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane as an anti-aging compound.
In conclusion, 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is a synthetic compound that has shown potential in treating neurodegenerative diseases. It has been the subject of numerous scientific studies, which have demonstrated its ability to improve memory and cognitive function, protect against neurotoxicity and inflammation, and increase the production of new neurons and synapses. While there are some limitations to using 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane in lab experiments, it remains a promising tool for studying and treating neurodegenerative diseases.
Synthesemethoden
The synthesis of 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane involves several steps, including the reaction of isonicotinic acid with cyclohexanone to form a ketone intermediate, which is then reacted with an amine and an aldehyde to form the final product. The process is complex and requires careful control of reaction conditions to ensure a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been the subject of several scientific studies, which have shown promising results in treating neurodegenerative diseases. One study published in the journal Aging found that 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane improved memory and cognitive function in mice with Alzheimer's disease. Another study published in the journal Neuropharmacology found that 7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane protected against neurotoxicity and inflammation in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
[9-(2-cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1-oxidopyridin-1-ium-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c26-21(20-8-14-25(27)15-9-20)24-16-11-22(18-24)10-4-12-23(17-22)13-7-19-5-2-1-3-6-19/h8-9,14-15,19H,1-7,10-13,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIHVJBYWHVRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2)CCN(C3)C(=O)C4=CC=[N+](C=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.